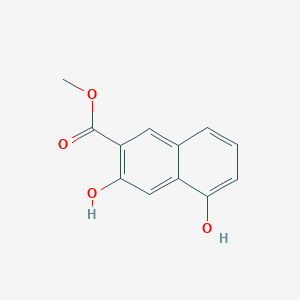

Methyl 3,5-dihydroxy-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAZFUMSUAUJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471737 | |

| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185989-39-3 | |

| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Dihydroxy 2 Naphthoate and Its Precursors

Esterification Routes to Methyl Naphthoates

The final step in the synthesis of Methyl 3,5-dihydroxy-2-naphthoate is typically the esterification of 3,5-dihydroxy-2-naphthoic acid. This transformation can be achieved through several methods, with acid-catalyzed esterification being a prominent approach.

Acid-Catalyzed Esterification of Naphthoic Acids

The direct esterification of naphthoic acids, such as 3,5-dihydroxy-2-naphthoic acid, with an alcohol in the presence of a strong acid catalyst is a fundamental and widely used method. chemicalbook.comprepchem.com This reaction, often referred to as Fischer esterification, involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgrsc.org

A typical procedure involves dissolving the naphthoic acid in an excess of the desired alcohol, such as methanol (B129727), and adding a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. chemicalbook.comprepchem.com The mixture is then heated under reflux to drive the reaction towards the ester product. chemicalbook.comprepchem.com The equilibrium nature of the reaction means that the removal of water as it is formed can improve the yield. libretexts.org

The mechanism of acid-catalyzed esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orglibretexts.org

Nucleophilic attack of the alcohol on the protonated carbonyl carbon. libretexts.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. libretexts.org

Elimination of water to form a protonated ester. libretexts.org

Deprotonation to yield the final ester product. libretexts.org

For instance, Methyl 3-hydroxy-2-naphthoate is synthesized by reacting 3-hydroxy-2-naphthoic acid with methanol in the presence of sulfuric acid. chemicalbook.com Similarly, Methyl 6-hydroxy-2-naphthoate can be prepared from 6-hydroxy-2-naphthoic acid using methanol and a catalytic amount of concentrated sulfuric acid, refluxed for an extended period. prepchem.com

Table 1: Examples of Acid-Catalyzed Esterification of Hydroxynaphthoic Acids

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Hydroxy-2-naphthoic acid | Methanol, Sulfuric acid | Methyl 3-hydroxy-2-naphthoate | 91 | chemicalbook.com |

| 6-Hydroxy-2-naphthoic acid | Methanol, Sulfuric acid | Methyl 6-hydroxy-2-naphthoate | 85.5 | prepchem.com |

Alternative Esterification Approaches for this compound

While acid-catalyzed esterification is common, alternative methods may be employed, particularly when dealing with sensitive functional groups or to improve yields. Phenols can be less reactive than aliphatic alcohols in Fischer esterification, sometimes necessitating harsher conditions or the use of more reactive acylating agents. youtube.com

One alternative involves the use of acid chlorides or anhydrides in the presence of a base. youtube.com This method is generally more reactive than Fischer esterification. Another approach could involve the use of coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Furthermore, for substrates that may be sensitive to strong acids, milder catalysts or different reaction conditions can be explored. For example, the use of solid acid catalysts can simplify product purification and catalyst recovery. researchgate.net

Regioselective Hydroxylation Strategies in Naphthoic Acid Synthesis

The synthesis of dihydroxynaphthoic acids like 3,5-dihydroxy-2-naphthoic acid requires precise control over the placement of the hydroxyl groups on the naphthalene (B1677914) core. The regioselectivity of electrophilic aromatic substitution reactions on naphthalene derivatives can be challenging to control and is influenced by the directing effects of existing substituents. researchgate.net

Developing efficient and regioselective methods for the synthesis of polysubstituted naphthalene derivatives is an active area of research. researchgate.netnih.gov One approach involves the use of directing groups to guide the introduction of substituents to specific positions. Another strategy is to build the substituted naphthalene ring system from acyclic or monocyclic precursors, allowing for greater control over the final substitution pattern. This can involve annulation reactions or cycloaddition strategies. nih.gov

Convergent and Linear Synthesis Pathways for Dihydroxynaphthoates

The construction of complex molecules like this compound can be approached through either a linear or a convergent synthesis. fiveable.mewikipedia.org

The choice between a linear and a convergent approach for the synthesis of dihydroxynaphthoates depends on the complexity of the target molecule and the availability of starting materials. For a molecule like this compound, a convergent strategy might involve synthesizing a substituted benzene (B151609) derivative and a separate fragment that can be combined to form the naphthalene ring system with the desired substitution pattern.

Table 2: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step sequential construction. pediaa.com | Independent synthesis of fragments followed by coupling. fiveable.mewikipedia.org |

| Efficiency | Can be less efficient, especially for long sequences, due to multiplicative yield losses. wikipedia.org | Often more efficient for complex molecules, leading to higher overall yields. fiveable.mewikipedia.org |

| Flexibility | Less flexible, as the reaction sequence is fixed. fiveable.me | More flexible, allowing for different fragment coupling strategies. fiveable.me |

| Planning | Generally more straightforward planning. pediaa.com | Requires more complex planning, including retrosynthetic analysis to identify key fragments. pediaa.com |

Advanced Synthetic Transformations Leading to this compound

The synthesis of highly functionalized molecules often requires advanced transformations, including the interconversion of functional groups and the use of protecting groups to ensure chemoselectivity.

Functional Group Interconversions and Protection Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.edu This is particularly important when a desired functional group is not compatible with certain reaction conditions or when it is easier to introduce a precursor group and convert it later in the synthesis.

In the context of synthesizing this compound, protecting groups are crucial for temporarily masking the reactive hydroxyl groups while other transformations are carried out on the molecule. wikipedia.orgorganic-chemistry.org The hydroxyl groups of 3,5-dihydroxy-2-naphthoic acid are acidic and can interfere with various reactions.

Common protecting groups for hydroxyl groups include:

Ethers: Such as benzyl (B1604629) (Bn) ethers, which can be removed by hydrogenolysis, or silyl (B83357) ethers (e.g., TMS, TBDMS), which are typically removed by acid or fluoride (B91410) ions. libretexts.org

Esters: Acetyl (Ac) or benzoyl (Bz) groups can be used, which are removed by hydrolysis under acidic or basic conditions. libretexts.orghighfine.com

Acetals: These are often used to protect 1,2- or 1,3-diols. highfine.com

The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal without affecting other parts of the molecule. organic-chemistry.org An "orthogonal protection" strategy allows for the selective deprotection of one protecting group in the presence of others, which is highly valuable in multi-step syntheses. wikipedia.orgorganic-chemistry.org For example, a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride) can be used to protect two different hydroxyl groups, allowing for their individual manipulation.

The synthesis of mono- and di-O-alkylated derivatives of methyl 3,5-dihydroxybenzoate (B8624769) highlights the challenges and strategies involved in selectively functionalizing multiple hydroxyl groups. fordham.edu

Metal-Catalyzed Reactions in Naphthoate Synthesis

The synthesis of naphthoate esters, including derivatives like this compound, can be achieved through various methods, with metal-catalyzed reactions offering efficient and selective pathways. While specific literature on the direct metal-catalyzed synthesis of this compound is not abundant, general principles of metal-catalyzed cross-coupling and carbonylation reactions are applicable to its naphthoic acid precursor, 3,5-dihydroxy-2-naphthoic acid.

One of the key precursors, 3,5-dihydroxy-2-naphthoic acid, is known to form complexes with various transition metals such as Cd(II), Cu(II), Mn(II), and Zn(II). asianpubs.org This affinity for metal coordination is a foundational aspect of employing metal catalysts in its derivatization.

A common strategy in the synthesis of substituted naphthoates involves the use of transition metal catalysts, such as nickel or palladium complexes, to facilitate cross-coupling reactions. For instance, a nickel(II) chloride/dppe complex has been used in the synthesis of a naphthalene-2-carboxylic acid derivative. In a hypothetical application to a suitably functionalized precursor of this compound, a similar catalytic system could be employed.

The typical final step in producing the target compound is the esterification of 3,5-dihydroxy-2-naphthoic acid with methanol. This acid-catalyzed esterification is a standard procedure. A similar compound, 3-hydroxy-2-naphthoic acid, is converted to its methyl ester by refluxing in methanol with concentrated sulfuric acid as a catalyst, achieving a high yield. chemicalbook.comchemicalbook.com This well-established method is highly likely to be effective for the esterification of 3,5-dihydroxy-2-naphthoic acid.

Below is a table summarizing a representative metal-catalyzed reaction relevant to naphthoate synthesis and a standard esterification procedure.

Table 1: Representative Reactions in Naphthoate Synthesis

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | NiCl₂/DPPE, ZnCl₂ | Methyl 6-bromo-2-naphthoate | Substituted methyl 2-naphthoate | Not specified |

Green Chemistry Approaches in Naphthoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve safety. nih.gov These principles focus on aspects such as the use of renewable resources, safer solvents, and energy efficiency. For the synthesis of this compound and its precursors, several green chemistry strategies can be considered.

One of the core tenets of green chemistry is the use of environmentally benign and biodegradable catalysts. arabjchem.orgscilit.com In the context of synthesizing naphthol derivatives, which are structurally related to the target compound, natural catalysts like tannic acid have been successfully employed. arabjchem.orgresearchgate.net Such catalysts offer a cost-effective and non-toxic alternative to conventional metal catalysts.

Another key green chemistry approach is the use of alternative energy sources to drive reactions, such as microwave irradiation. arabjchem.orgresearchgate.net Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, which further enhances the green credentials of the process. arabjchem.org For example, the synthesis of 1-amidoalkyl-2-naphthols, which involves the condensation of a naphthol, has been shown to be highly efficient under microwave irradiation. arabjchem.orgresearchgate.net

The choice of solvent is also a critical factor in green chemistry. nih.gov Traditional organic solvents are often volatile and toxic. The ideal green synthesis would be performed in a solvent-free manner or by using greener solvents like water, supercritical fluids, or ionic liquids.

The table below outlines some green chemistry techniques that could be applicable to the synthesis of this compound.

Table 2: Green Chemistry Approaches in Naphthol and Naphthoate Synthesis

| Green Chemistry Principle | Technique/Reagent | Application | Advantages | Reference |

|---|---|---|---|---|

| Use of Renewable Feedstocks/Catalysts | Tannic acid as a catalyst | Synthesis of 1-amidoalkyl-2-naphthols | Biodegradable, cost-effective, non-toxic | arabjchem.orgresearchgate.net |

| Energy Efficiency | Microwave irradiation | Condensation reactions involving naphthols | Shorter reaction times, high yields | arabjchem.org |

Chemical Reactivity and Transformations of Methyl 3,5 Dihydroxy 2 Naphthoate

Nucleophilic and Electrophilic Substitution Reactions on the Naphthoate Core

The naphthalene (B1677914) ring of methyl 3,5-dihydroxy-2-naphthoate is susceptible to both nucleophilic and electrophilic substitution reactions. The electron-rich nature of the aromatic system, enhanced by the activating hydroxyl groups, generally favors electrophilic aromatic substitution. However, under specific conditions, nucleophilic aromatic substitution can also be achieved.

Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur at positions on the naphthalene ring that are activated by the hydroxyl groups. The directing effects of the hydroxyl and methyl carboxylate groups will influence the regioselectivity of these reactions.

Conversely, nucleophilic aromatic substitution reactions typically require the presence of a good leaving group and are facilitated by electron-withdrawing groups on the aromatic ring. youtube.com While the hydroxyl groups are activating, the introduction of a suitable leaving group, such as a halogen, could enable substitution by strong nucleophiles. For instance, the displacement of a fluoro or methoxy (B1213986) group ortho to a carboxylic acid on a naphthalene ring by organolithium or Grignard reagents has been reported to proceed in good yields. researchgate.net This suggests that if a suitable leaving group were present on the this compound core, similar transformations could be envisioned.

Derivatization Strategies of Hydroxyl Groups

The two hydroxyl groups on the this compound molecule are prime sites for derivatization, allowing for the modification of the compound's physical and chemical properties. Common strategies include etherification and acylation.

Etherification Reactions

Etherification of the hydroxyl groups involves their conversion into ethers. This is typically achieved by reacting the naphthoate with an alkyl halide in the presence of a base. The choice of reaction conditions, such as the base, solvent, and temperature, can influence the extent of etherification, leading to either mono- or di-etherified products.

Table 1: Examples of Etherification Reactions on Dihydroxy-aromatic Compounds

| Starting Material | Alkylating Agent | Base/Solvent | Temperature | Product(s) | Reference |

| Methyl 3,5-dihydroxy benzoate (B1203000) | (Bromomethyl)cyclohexane | K₂CO₃ / DMF | 60-80°C | Mono- and Di-O-alkylated ethers | fordham.edu |

Acylation and Esterification of Hydroxyl Moieties

The hydroxyl groups of this compound can readily undergo acylation or esterification to form the corresponding esters. This transformation is typically carried out using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. nih.gov

The esterification of hydroxyl groups can alter the biological activity and physicochemical properties of the parent molecule. For instance, the esterification of hydroxyl groups in flavones with fatty acids has been shown to affect their cytotoxicity and antioxidant activity. nih.gov Similar modifications to this compound could lead to derivatives with novel properties. The use of different acylating agents allows for the introduction of a wide variety of functional groups. nih.govnih.gov

Reactions of the Carboxylic Ester Functionality

The methyl ester group of this compound is another key site for chemical transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis of the Methyl Ester to Naphthoic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dihydroxy-2-naphthoic acid, under either acidic or basic conditions. This reaction is a fundamental transformation in organic chemistry and is often a necessary step in the synthesis of more complex molecules. For instance, the hydrolysis of the methyl ester would be required to prepare the free acid for studies on its biological activity, as has been done with the related compound 3,5-dihydroxy-2-naphthoic acid in the context of designing antimalarial drugs. frontiersin.orgnih.gov

Transesterification and Amidation Reactions

Transesterification of the methyl ester can be achieved by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the synthesis of different esters of 3,5-dihydroxy-2-naphthoic acid.

Furthermore, the methyl ester can undergo amidation by reaction with an amine to form the corresponding amide. researchgate.net This reaction is often facilitated by the use of a catalyst and can be used to introduce a wide range of amide functionalities, further diversifying the derivatives of this compound. The amidation of fatty acid methyl esters, for example, is a well-established process that can be carried out in the presence of organocatalysts. researchgate.net

Oxidative and Reductive Transformations of this compound

While specific studies on the oxidative and reductive transformations of this compound are not extensively documented, its reactivity can be inferred from related naphthoic acid derivatives. The electron-rich dihydroxynaphthalene ring is susceptible to oxidation, which can lead to a range of products depending on the reagents and conditions employed.

One of the most significant oxidative transformations for related 2-naphthol (B1666908) compounds is oxidative coupling. This reaction typically involves the dimerization of two naphthol units to form a C-C bond, leading to the formation of binaphthol (BINOL) derivatives. These reactions are often mediated by transition metal complexes. researchgate.net For instance, the parent compound 3-hydroxy-2-naphthoic acid is known to be a precursor for various azo dyes through coupling reactions. wikipedia.org

Reductive transformations of this compound are less commonly described. In principle, the naphthalene ring could be hydrogenated under forcing conditions, and the ester group could be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride. However, the selectivity of such reactions would need to be carefully controlled to avoid the reduction of other functional groups.

Advanced Coupling Reactions for Naphthoate Conjugation

The functional groups on this compound make it a candidate for advanced coupling reactions, enabling its conjugation to other molecules to create more complex structures with tailored properties.

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, offers a powerful tool for molecular assembly. atdbio.comyoutube.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. atdbio.comwikipedia.org

While direct applications of click chemistry to this compound are not widely reported, its structure provides clear opportunities for such modifications. The hydroxyl groups could be functionalized with either an azide (B81097) or a terminal alkyne handle. This would turn the naphthoate into a reactive partner for a click reaction with a complementary molecule. This strategy is widely used for the derivatization of biomolecules and the synthesis of functional materials. researchgate.netnih.gov For instance, an alkyne-modified naphthoate could be "clicked" onto an azide-functionalized polymer or biological molecule. Another variant, the strain-promoted azide-alkyne cycloaddition (SPAAC), avoids the use of a copper catalyst, which can be beneficial in biological systems. wikipedia.orgnih.gov

Asymmetric oxidative coupling is a pivotal reaction for synthesizing chiral binaphthol derivatives, which are highly valuable as ligands and catalysts in asymmetric synthesis. nih.gov This reaction has been extensively studied for 2-naphthols and their derivatives, including those with substituents at the 3-position, which are structurally related to this compound. mdpi.comnih.govntu.edu.tw The ester group at the C2 position, similar to that in this compound, can act as a directing group, influencing the success and stereoselectivity of the coupling reaction. researchgate.net

Various transition metal catalysts have been developed for this transformation, with copper, iron, and vanadium complexes being the most prominent. researchgate.netacs.orgnih.gov The choice of metal and the chiral ligand associated with it are crucial for achieving high yields and enantioselectivity.

Catalytic Systems for Asymmetric Oxidative Coupling of 2-Naphthol Derivatives:

| Catalyst System | Substrate Type | Oxidant | Key Features |

| Vanadium | 3-, 6-, or 7-substituted 2-naphthols | O₂ | Oxovanadium(IV) complexes with tridentate N-ketopinidene-alpha-amino acid ligands; good yields (61-99%) and enantioselectivities up to 87%. nih.govacs.org |

| Iron | 2-Naphthol derivatives, especially 3-substituted | Air (O₂) | Fe(salan) complexes catalyze aerobic coupling with high enantioselectivity (up to 97% ee) without additives. nih.govacs.orgacs.org |

| Iron | Various substituted 2-naphthols | O₂ | In situ generated Fe(II)-diphosphine oxide or Fe(ClO₄)₂ with bisquinolyldiamine ligands; good yields but moderate enantioselectivity. mdpi.comrsc.org |

| Copper | Methyl 3-hydroxy-2-naphthoate | Not specified | Mono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H₈-BINAM) chiral ligands show high enantioselectivity. researchgate.netchemicalbook.com |

These studies demonstrate that the asymmetric oxidative coupling reaction is a robust method for creating axially chiral biaryl compounds from naphthol precursors. The presence of the dihydroxy substitution pattern on this compound would likely influence the electronic properties and reactivity in such coupling reactions.

Spectroscopic and Advanced Characterization of Methyl 3,5 Dihydroxy 2 Naphthoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The structural confirmation of Methyl 3,5-dihydroxy-2-naphthoate is achieved through the detailed analysis of its one-dimensional ¹H and ¹³C NMR spectra. In a typical ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring would appear as distinct signals in the aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the hydroxyl and ester functional groups. The hydroxyl protons typically present as broad singlets, and the methyl ester group gives rise to a characteristic singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is readily identified by its downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the attached hydroxyl and carboxyl groups. While specific experimental data for this compound is not abundant, data from analogous compounds like methyl 3,5-dihydroxy benzoate (B1203000) and various naphthalene derivatives allow for the prediction of chemical shifts. fordham.edunih.gov For instance, the symmetric substitution in methyl 3,5-dihydroxy benzoate results in a simplified NMR spectrum, a principle that can be applied to understand the symmetry aspects of the target molecule. fordham.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles.

¹H NMR| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 8.0 | Multiplets, Doublets |

| -OH | 5.0 - 10.0 | Broad Singlet |

¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~170 |

| C-OH | 150 - 160 |

| Aromatic-C | 105 - 135 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between neighboring protons on the naphthalene ring system, helping to trace the connectivity of the aromatic framework. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly bonded to. It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. youtube.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as with the aromatic carbon at position 2. It would also help to definitively place the hydroxyl groups by showing correlations from hydroxyl-adjacent protons to the corresponding carbon atoms. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high precision. This allows for the calculation of its elemental formula, providing definitive confirmation of its chemical identity. For this compound (C₁₂H₁₀O₄), HRMS would be used to verify its calculated exact mass, distinguishing it from other isomers or compounds with the same nominal mass. sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively non-volatile and thermally unstable molecules, making it well-suited for compounds like this compound. iaea.org In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.netresearchgate.net The formation of adducts with solvent ions, such as sodium [M+Na]⁺, is also common. iaea.org This technique provides a rapid and accurate determination of the molecular weight of the compound. researchgate.net

Table 2: Predicted ESI-MS Data for this compound (Molecular Formula: C₁₂H₁₀O₄, Molecular Weight: 218.21 g/mol )

| Ion | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₁O₄]⁺ | 219.0652 | Positive |

| [M+Na]⁺ | [C₁₂H₁₀O₄Na]⁺ | 241.0471 | Positive |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The presence of the aromatic naphthalene ring would be confirmed by C=C stretching vibrations between 1600 and 1450 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. C-O stretching bands for the ester and phenol (B47542) groups would also be present in the fingerprint region (1300-1000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3500 - 3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Ester C=O | C=O Stretch | ~1700 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-hydroxy-2-naphthoate |

| 3,5-dihydroxy-2-naphthoic acid |

| Methyl 3,5-dihydroxybenzoate (B8624769) |

| (2R,3S)-3,5-dihydroxy-2-methylpentanal |

| Pyridine |

| 4,4′-bipyridine |

| Gossypol |

| 2,3-dihydroxy-1-naphthoic acid |

| 2,6-naphthalenedicarboxylic acid |

| 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid |

| Methyl 3,5-dihydroxy-4-methoxybenzoate |

| Eriodictyol |

| Bergenin |

| Methyl salicylate (B1505791) |

| Diphenhydramine |

| Camphor |

| Menthol |

| Thymol |

| Ascorbic acid |

| Dehydroascorbic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the naphthalene ring system, substituted with two hydroxyl groups and a methyl ester, constitutes the primary chromophore. This extended aromatic system is expected to exhibit strong absorbance in the UV region.

The absorption spectrum is characterized by electronic transitions, primarily of the π → π* type, originating from the naphthalene core. The presence of hydroxyl (-OH) and ester (-COOCH₃) groups as auxochromes can cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene. While specific λ_max values for this compound are not extensively documented in readily available literature, analysis of related naphthalene derivatives provides insight. For instance, naphthoquinone methide precursors, which share the core naphthalene structure, exhibit strong absorbance maxima around 323 nm. In a patent describing photochromic compounds, this compound was used as a reactant, and the resulting complex products were analyzed for their absorption in the visible spectrum, indicating the compound's role in creating molecules with specific photophysical properties. google.com

Further studies using techniques like Laser Flash Photolysis (LFP) on related naphthalene precursors help in understanding the transient species and kinetics, which are crucial for applications in photochemistry and materials science. uga.edu The photophysical properties, such as fluorescence, are also of interest. The fluorescence quantum yield and lifetime can be determined using related compounds like 2-naphthol (B1666908) as a standard reference. amazonaws.com

Table 1: Expected UV-Vis Spectral Characteristics

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Primary Transitions | π → π* | Associated with the aromatic naphthalene ring system. |

| λ_max Region | Ultraviolet (approx. 250-350 nm) | Typical for substituted naphthalene chromophores. uga.edu |

| Auxochromic Effects | Bathochromic Shift | Hydroxyl and ester groups increase conjugation and shift absorption to longer wavelengths. |

| Solvent Effects | Solvatochromism | The polarity of the solvent can influence the position of absorption bands. |

X-ray Diffraction (XRD) for Crystalline Structure Determination

While a specific crystal structure for this compound is not publicly deposited, the methodology for such a determination is well-established. Researchers have successfully determined the crystal structures of closely related compounds, such as Ethyl 1,3-dihydroxynaphthalene-2-carboxylate. nih.gov For this ethyl ester analog, XRD analysis revealed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov Similarly, other naphthalene sulfonamides and sulfonate esters have been analyzed by X-ray crystallography to understand their strong intermolecular interactions in the crystalline state. rsc.org

In a study on the babesial enzyme Lactate (B86563) Dehydrogenase, researchers attempted to obtain a complex crystal structure with the parent compound, 3,5-dihydroxy-2-naphthoic acid (DHNA), to understand inhibitor binding, highlighting the importance of crystallographic data in drug design. frontiersin.org Should crystals of this compound be grown, XRD analysis would yield a set of crystallographic parameters detailing its solid-state structure.

Table 2: Illustrative Crystallographic Data Obtainable from XRD

| Parameter | Description | Example Value (from Ethyl 1,3-dihydroxynaphthalene-2-carboxylate nih.gov) |

|---|---|---|

| Crystal System | The symmetry system of the crystal. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P 1 21/c 1 |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 6.9180 Å, b = 13.6514 Å, c = 11.8495 Å, α = 90°, β = 105.322°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 1078.2 ų |

| Z Value | The number of molecules per unit cell. | 4 |

Thermal Analysis Techniques (e.g., TG-DTA) for Compound Stability and Decomposition

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for evaluating the thermal stability and decomposition profile of a compound. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference, indicating thermal events like melting and decomposition.

Studies on various aromatic and heterocyclic esters show that their thermal stability is highly dependent on their specific chemical structure. mdpi.commdpi.com For instance, research on nitrogen-rich heterocyclic esters demonstrated that they are generally stable up to 250 °C, with decomposition proceeding via radical mechanisms involving the cleavage of C-C, C-N, and C-O bonds. mdpi.com The melting point of the parent acid, 1,4-dihydroxy-2-naphthoic acid, is noted to be 220 °C (with decomposition). sigmaaldrich.com The ester derivative, this compound, would be expected to have a distinct melting point and decomposition range.

A typical TG-DTA analysis for this compound would involve heating the sample at a constant rate in both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere. The resulting data would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass lost at different stages, providing a comprehensive profile of its thermal stability. mdpi.comnih.govncsu.edu

Table 3: Key Parameters from Thermal Analysis (TG-DTA)

| Parameter | Information Provided |

|---|---|

| T_onset (Onset Temperature) | The temperature at which thermal decomposition begins. |

| T_peak (Peak Temperature) | The temperature at which the rate of mass loss is maximal. |

| Mass Loss (%) | The percentage of the initial mass lost during decomposition steps. |

| Melting Point (from DTA) | The temperature of the solid-to-liquid phase transition. |

| Decomposition Profile | Single-step or multi-step degradation process. |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For a compound like this compound, which has polar hydroxyl groups and a relatively high molecular weight, direct analysis by GC-MS can be challenging due to low volatility.

To overcome this, derivatization is often employed. The polar hydroxyl groups can be converted into less polar, more volatile silyl (B83357) ethers through a process called silylation. uzh.ch For example, a method for determining dihydroxynaphthalenes in urine involves enzymatic hydrolysis followed by silylation before GC-MS analysis. uzh.ch This procedure allows the compounds to be readily analyzed by GC. The mass spectrometer then fragments the derivatized molecules, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. ysu.edu Without derivatization, the compound might decompose in the high-temperature injector port of the gas chromatograph. chromforum.org

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and purity analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode used for such analyses.

The separation of positional isomers of dihydroxynaphthalene derivatives can be particularly challenging but is achievable with specialized columns. nih.govwelch-us.comrsc.org Columns that offer π-π interactions, such as those with pyrenylethyl or nitrophenylethyl stationary phases, are effective for separating aromatic isomers. nacalai.com In various synthetic procedures reported in patents and research, HPLC is the standard method used to monitor reaction progress and characterize the final product's purity. googleapis.comgoogle.com The separation of diastereomeric amides derived from related cyclophane carboxylic acids has been successfully achieved using HPLC on silica (B1680970) gel, demonstrating the technique's utility in preparative-scale purification. nih.gov

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides hydrophobic interaction for separation. nacalai.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds based on polarity. Acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Detector (e.g., at 254 nm or 320 nm) | Monitors the eluting compounds based on their UV absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) enhances the capabilities of HPLC by using columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. The coupling to a mass spectrometer provides definitive identification and structural information.

This technique is ideal for analyzing complex mixtures containing naphthalene derivatives and for confirming the identity of synthesized compounds. nih.govresearchgate.net A UPLC-MS method would allow for the rapid assessment of the purity of this compound, detecting and identifying even trace-level impurities or side products from its synthesis. googleapis.comtum.de The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to generate ions for analysis. uga.edu The resulting mass-to-charge ratio (m/z) confirms the molecular weight of the parent compound, and fragmentation patterns can be used to further verify its structure.

Computational and Theoretical Investigations of Methyl 3,5 Dihydroxy 2 Naphthoate

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like Methyl 3,5-dihydroxy-2-naphthoate. These methods can be used to optimize the molecular geometry, determine the distribution of electron density, and calculate energies of molecular orbitals.

Theoretical investigations on similar molecules often utilize DFT methods such as B3LYP and B3PW91 to calculate various molecular properties. epstem.net For this compound, such calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's chemical reactivity and electronic transitions.

While specific DFT studies on this compound are not extensively documented in the provided search results, the principles from studies on related aromatic and naphthoic acid derivatives would be directly applicable.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a protein target.

A study on the closely related compound, 3,5-dihydroxy-2-naphthoic acid (DHNA), identified it as a potential inhibitor of Babesia microti lactate (B86563) dehydrogenase (BmLDH), a crucial enzyme for the parasite's energy supply. nih.govfrontiersin.org In this research, molecular docking was used to predict the binding interactions between DHNA and the active site of BmLDH. frontiersin.org The study revealed that DHNA forms key interactions with amino acid residues in the protein's binding pocket. nih.govfrontiersin.org

The insights gained from the docking of DHNA can be extrapolated to hypothesize the interactions of this compound. The presence of the methyl group in place of the carboxylic acid's proton would alter the hydrogen bonding capacity and introduce different steric and hydrophobic interactions. Molecular docking simulations for this compound with BmLDH or other relevant proteins would clarify these differences and assess its potential as a ligand.

Table 1: Predicted Interactions of 3,5-dihydroxy-2-naphthoic acid (DHNA) with Babesia microti Lactate Dehydrogenase (BmLDH)

| Interacting Residue | Interaction Type |

|---|---|

| Arg99 | Hydrogen Bond |

| Asp159 | Hydrogen Bond |

| Val21 | Hydrophobic |

| Ile28 | Hydrophobic |

Data derived from studies on 3,5-dihydroxy-2-naphthoic acid, a related compound. nih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule over time. nih.gov For this compound, MD simulations can complement the static picture provided by molecular docking by exploring its dynamic behavior in a simulated physiological environment (e.g., in water).

These simulations can reveal:

Conformational Flexibility: How the structure of this compound fluctuates, particularly the orientation of its hydroxyl and methyl ester groups.

Stability of Ligand-Protein Complexes: When simulated in complex with a protein, MD can assess the stability of the binding pose predicted by docking and calculate the binding free energy.

Solvent Effects: How the presence of water molecules influences the conformation of the compound and its interactions with a binding partner.

In the context of drug design, MD simulations are a crucial step following molecular docking to refine and validate the predicted binding modes of potential drug candidates. nih.gov

Prediction of Spectroscopic Data from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. epstem.net These predictions are valuable for confirming the identity and structure of a synthesized compound.

For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. epstem.net The calculated values for this compound could be compared with experimental data to validate its structure. While experimental NMR data for this compound is not detailed in the provided search results, data for the related Methyl 3-hydroxy-2-naphthoate is available. chemicalbook.com Theoretical calculations for this and the target compound would allow for a comparative analysis of the electronic effects of the additional hydroxyl group.

Table 2: Illustrative Comparison of Experimental and Theoretical Spectroscopic Data

| Spectrum | Experimental Data (for related compounds) | Theoretical Prediction (for this compound) |

|---|---|---|

| ¹H NMR | Chemical shifts for aromatic protons, hydroxyl proton, and methyl protons of Methyl 3-hydroxy-2-naphthoate are known. chemicalbook.com | Predicted chemical shifts for all protons, showing the influence of two hydroxyl groups. |

| ¹³C NMR | Known chemical shifts for the carbon atoms in the naphthalene (B1677914) ring and functional groups of related compounds. | Predicted chemical shifts for all carbons, aiding in peak assignment. |

| IR | Characteristic absorption bands for O-H, C-H, and C=O stretching vibrations. chemicalbook.com | Predicted vibrational frequencies corresponding to different functional groups. |

This table is illustrative. Specific experimental data for this compound is not provided in the search results.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies in Naphthol Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. rsc.org This phenomenon is common in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity. Naphthol derivatives are well-known to exhibit ESIPT. nih.govrsc.org

This compound possesses the necessary structural motif for ESIPT, with hydroxyl groups that can act as proton donors and the carbonyl oxygen of the ester group as a potential proton acceptor. Theoretical studies can be employed to investigate the ESIPT mechanism by:

Calculating Potential Energy Surfaces: Mapping the energy of the molecule in both its ground and excited states as a function of the proton transfer coordinate. This helps to determine the energetic feasibility and pathway of the proton transfer.

Identifying Tautomeric Forms: The ESIPT process results in the formation of a transient tautomer with distinct electronic and emissive properties. Computational methods can predict the structure and properties of this tautomer.

Solvent Effects: Investigating how the surrounding solvent molecules can either facilitate or hinder the proton transfer process. nih.gov

Studies on related molecules like methyl salicylate (B1505791) and other naphthol derivatives have used a combination of spectroscopy and theoretical calculations to elucidate the dynamics of ESIPT. nih.govacs.org Similar investigations on this compound would provide fundamental insights into its photophysical behavior.

Biological and Pharmacological Research Applications of Methyl 3,5 Dihydroxy 2 Naphthoate and Its Analogues

Modulation of Enzyme Activity by Naphthoate Derivatives

Naphthoate derivatives have been identified as potent modulators of several key enzymes, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Lactate (B86563) Dehydrogenase (LDH) Inhibition Studies and Selectivity

Derivatives of dihydroxynaphthoic acid have emerged as a promising class of lactate dehydrogenase (LDH) inhibitors. LDH is a critical enzyme in anaerobic glycolysis, and its inhibition is a therapeutic strategy for various diseases, including cancer and infections by parasites like Babesia microti.

A significant finding in this area is the remarkable selectivity of 3,5-dihydroxy-2-naphthoic acid (DHNA), the unmethylated parent acid of methyl 3,5-dihydroxy-2-naphthoate. Research has demonstrated that DHNA exhibits approximately 5,000-fold selectivity for Babesia microti LDH (BmLDH) over human LDH. nih.gov This high degree of selectivity suggests that the dihydroxynaphthoic acid scaffold is a promising starting point for designing species-specific LDH inhibitors with potentially fewer off-target effects.

In a study investigating naphthalene-based compounds as potential antibabesial drugs, DHNA displayed inhibitory activity against the growth of B. microti in vitro. nih.gov The compound's ability to selectively inhibit the parasite's LDH while sparing the human counterpart highlights its potential as a lead compound for the development of new treatments for babesiosis. nih.gov The selectivity of DHNA is a key advantage, as it minimizes the risk of adverse effects associated with the inhibition of human LDH isoforms. nih.gov

Table 1: Inhibitory Activity and Selectivity of 3,5-dihydroxy-2-naphthoic acid (DHNA) against Babesia microti LDH

| Compound | Target Enzyme | IC50 (µM) | Selectivity (over human LDH) |

| 3,5-dihydroxy-2-naphthoic acid (DHNA) | Babesia microti LDH | 85.65 | ~5,000-fold |

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs are considered important therapeutic targets. While direct studies on this compound as a PTP inhibitor are limited, research on related naphthalene-based compounds suggests the potential of this chemical class.

For instance, a series of naphthalenebis(difluoromethylenephosphonates) have been synthesized and shown to be potent inhibitors of PTP1B and CD45, two important protein tyrosine phosphatases. nih.gov These findings indicate that the naphthalene (B1677914) ring system can serve as a scaffold for the design of effective PTP inhibitors. The bis-substituted naphthalene derivatives were generally more potent than their monosubstituted counterparts, highlighting the importance of the substitution pattern on inhibitory activity. nih.gov

Furthermore, studies on other structurally related dihydroxybenzoic acids have demonstrated their potential to inhibit enzymes involved in tyrosine metabolism. For example, 3,5-dihydroxybenzoic acid has been identified as a potent inhibitor of tyrosine phenol-lyase, an enzyme responsible for phenol (B47542) production by intestinal bacteria. nih.gov This suggests that the dihydroxy-substituted aromatic acid motif, a key feature of this compound, can effectively interact with the active sites of enzymes involved in tyrosine pathways. Although further research is required, these findings provide a rationale for investigating this compound and its analogues as potential PTP inhibitors.

O-Methyltransferase Activity and Substrate Specificity (e.g., NcsB1, AziB2)

The enzymatic O-methylation of dihydroxynaphthoic acids is a key step in the biosynthesis of several natural products with significant biological activities. The O-methyltransferase NcsB1, involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin (B611948), has been shown to utilize dihydroxynaphthoic acid derivatives as substrates. royalsocietypublishing.orgmdpi.com

NcsB1 is an S-adenosyl-L-methionine-dependent O-methyltransferase that exhibits regiospecificity. royalsocietypublishing.orgmdpi.com It catalyzes the methylation of the hydroxyl group at the 7-position of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid. royalsocietypublishing.orgmdpi.com Crucially, NcsB1 displays a degree of substrate promiscuity, recognizing other dihydroxynaphthoic acids as substrates. royalsocietypublishing.orgmdpi.com The enzyme requires the presence of a carboxylate group and an ortho-hydroxyl group for substrate recognition and binding. The methylation then occurs at another available hydroxyl group on the naphthalene ring. royalsocietypublishing.orgmdpi.com

This substrate flexibility of NcsB1 opens up possibilities for biosynthetic engineering to produce novel neocarzinostatin analogues with potentially improved or altered activities. The ability of NcsB1 to act on various dihydroxynaphthoic acid scaffolds underscores the importance of this class of compounds in natural product biosynthesis. The specific activity of O-methyltransferases like NcsB1 and the related AziB2 on this compound itself would be an interesting area for future investigation.

Table 2: Substrate Specificity of O-Methyltransferase NcsB1 with Dihydroxynaphthoic Acid Analogues

| Substrate | Enzyme | Product |

| 2,7-dihydroxy-5-methyl-1-naphthoic acid | NcsB1 | 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid |

| Other dihydroxynaphthoic acids | NcsB1 | Regiospecific O-methylated products |

Induction of Triticum aestivum Lysine (B10760008) Carboxypeptidase A and B

Currently, there is no publicly available scientific literature detailing the induction of Triticum aestivum (wheat) lysine carboxypeptidase A and B by this compound or its analogues. Research in this specific area has not been reported.

Menaquinone Biosynthesis Inhibition

Menaquinone (Vitamin K2) is an essential component of the bacterial electron transport chain, making its biosynthesis pathway an attractive target for the development of novel antibiotics. The pathway is absent in humans, offering a high degree of selectivity. nih.govnih.gov Research has shown that derivatives of dihydroxynaphthoic acid can inhibit key enzymes in this pathway.

A notable example is the allosteric inhibition of MenD, the first committed enzyme in the menaquinone biosynthesis pathway in Staphylococcus aureus, by 1,4-dihydroxy-2-naphthoic acid (DHNA), a structural isomer of the core of this compound. royalsocietypublishing.org This finding reveals a feedback inhibition mechanism where a downstream metabolite regulates an early step in the pathway. royalsocietypublishing.org Exogenous application of this DHNA isomer was also found to inhibit the growth of S. aureus, an effect that could be rescued by supplementation with menaquinone, confirming the on-target activity. royalsocietypublishing.org

These findings strongly suggest that dihydroxynaphthoic acid derivatives have the potential to act as inhibitors of menaquinone biosynthesis. The specific inhibitory activity of this compound against enzymes of this pathway warrants further investigation as a potential avenue for new antibacterial agents.

Neuropharmacological Relevance: NMDA Receptor Allosteric Modulation

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. Their dysfunction is implicated in a range of neurological and psychiatric disorders. Allosteric modulation of NMDA receptors offers a more subtle and potentially safer way to influence their activity compared to direct agonists or antagonists.

A significant discovery in this field is the activity of a 3,5-dihydroxy derivative of 2-naphthoic acid, known as UBP551, as an allosteric modulator of NMDA receptors. This compound exhibits remarkable subtype selectivity, acting as a positive allosteric modulator (PAM) at GluN2D-containing NMDA receptors while functioning as a negative allosteric modulator (NAM) at receptors containing GluN2A, GluN2B, and GluN2C subunits.

This dual activity makes UBP551 a valuable lead compound for the development of highly selective NMDA receptor modulators. The ability to potentiate GluN2D-containing receptors, which are predominantly expressed in specific brain regions and at particular developmental stages, while inhibiting other subtypes, opens up new therapeutic possibilities for conditions where subtype-specific modulation is desirable. The discovery of this naphthoic acid derivative's activity underscores the potential of this chemical scaffold in the field of neuropharmacology.

Table 3: Allosteric Modulation of NMDA Receptor Subtypes by a 3,5-dihydroxy-2-naphthoic acid derivative (UBP551)

| Compound | NMDA Receptor Subtype | Modulatory Activity |

| UBP551 | GluN2A | Negative Allosteric Modulator (NAM) |

| UBP551 | GluN2B | Negative Allosteric Modulator (NAM) |

| UBP551 | GluN2C | Negative Allosteric Modulator (NAM) |

| UBP551 | GluN2D | Positive Allosteric Modulator (PAM) |

Positive Allosteric Modulators (PAMs) Derived from Naphthoic Acid

Naphthoic acid derivatives have been identified as positive allosteric modulators (PAMs) for several receptors, notably N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptor 2 (mGluR2). creighton.edubris.ac.uknih.govmedchemexpress.com Research has shown that PAMs can augment the signaling of these receptors, which may be beneficial in treating conditions associated with their hypofunction, such as schizophrenia. creighton.edubris.ac.uk

For instance, the 2-naphthoic acid derivative UBP684 has been shown to potentiate agonist responses at GluN1a/GluN2 receptors, increasing the maximal response to L-glutamate/glycine. creighton.edubris.ac.uk UBP684 and a related PAM, UBP753, appear to work by stabilizing the active conformation of the GluN2 ligand-binding domain (LBD), which increases the channel open probability. creighton.edubris.ac.uk These compounds are considered valuable lead compounds for developing agents to enhance NMDA receptor activity. creighton.edubris.ac.uk

In the context of mGluR2, a series of N-propyl-5-substituted isoquinolones were identified as PAMs through high-throughput screening. rsc.org Drug discovery efforts between 2000 and 2013 identified 21 distinct chemotypes that act as mGluR2 PAMs. nih.gov

Negative Allosteric Modulators (NAMs) Derived from Naphthoic Acid

In contrast to PAMs, negative allosteric modulators (NAMs) decrease the receptor's response to its endogenous ligand. nih.gov This can be therapeutically useful in conditions where receptor overactivation is implicated. The metabotropic glutamate receptor 2 (mGluR2) has been a significant target for the development of NAMs. confex.com Overexpression of mGluR2 has been observed in the neurons of Alzheimer's disease patients, and its overactivation may contribute to plaque formation. confex.com

Consequently, mGluR2 NAMs are being investigated as a potential approach to prevent neurodegeneration. confex.com Newly developed selective mGluR2 and mGluR3 NAMs have been shown to enhance thalamocortical transmission and produce rapid antidepressant-like effects in preclinical models. nih.govnih.gov These NAMs work through distinct presynaptic and postsynaptic mechanisms to achieve their effects. nih.govnih.gov Research has also led to the development of tetrahydronaphthyridine derivatives that function as mGluR2 NAMs. wipo.int

Subtype Selectivity Studies of Naphthoate Ligands

A key challenge and goal in pharmacology is developing ligands with high selectivity for specific receptor subtypes to maximize therapeutic effects while minimizing off-target side effects. nih.gov Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors with eight different subtypes, making selectivity crucial. nih.gov

Studies comparing ligand binding have revealed significant selectivity profiles. For example, the radiolabeled antagonist [3H]CPPG shows a remarkable selectivity for the mGluR8a subtype over all other mGluR subtypes. nih.gov This high selectivity allows such compounds to be used as specific probes to study the function and ligand recognition sites of individual receptor subtypes. nih.gov Research into mGluR ligands has demonstrated that even closely related subtypes can be selectively targeted. nih.gov The ability of mGluR2 and mGluR3 NAMs to produce divergent effects on thalamocortical transmission further underscores the importance and feasibility of achieving subtype selectivity. nih.govnih.gov

Antimicrobial and Antiparasitic Activities of Naphthoate Compounds

Beyond their effects on the nervous system, naphthoic acid derivatives have demonstrated significant potential as agents against various pathogens, including parasites and bacteria.

Anti-Babesia Activity and Mechanism of Action

Human babesiosis, a disease caused by Babesia parasites like Babesia microti, currently lacks a vaccine and is treated with drugs that can have high failure rates. nih.govfrontiersin.orgnih.gov The parasite heavily relies on anaerobic metabolism, making its lactate dehydrogenase enzyme (BmLDH) a critical drug target. nih.govfrontiersin.orgnih.gov

The compound 3,5-dihydroxy-2-naphthoic acid (DHNA) was identified as a potent and selective inhibitor of BmLDH. nih.govfrontiersin.orgnih.gov Enzyme activity assays revealed that DHNA inhibits the catalytic activity of recombinant BmLDH with an IC50 value of 30.19 ± 8.49 μM. nih.govfrontiersin.org Crucially, DHNA shows approximately 5,000-fold greater selectivity for the parasite's LDH over human LDH, highlighting its potential for targeted therapy with reduced host toxicity. nih.govfrontiersin.orgnih.gov In vitro studies confirmed that DHNA inhibits the growth of B. microti with a half-maximal inhibitory concentration (IC50) of 85.65 ± 7.23 μM. nih.govfrontiersin.org These findings establish DHNA as a promising lead compound for developing new, specific anti-babesial drugs. nih.govfrontiersin.orgnih.gov

Table 1: In Vitro Activity of 3,5-dihydroxy-2-naphthoic acid (DHNA) against B. microti

| Parameter | Value | Target |

|---|---|---|

| Enzyme Inhibition (IC50) | 30.19 ± 8.49 µM | Recombinant BmLDH |

| Parasite Growth Inhibition (IC50) | 85.65 ± 7.23 µM | Babesia microti (in vitro culture) |

| Selectivity | ~5,000-fold | BmLDH vs. Human LDH |

Antibacterial Efficacy against Gram-Negative Organisms (e.g., Escherichia coli, Pseudomonas aeruginosa)

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents, particularly against challenging Gram-negative bacteria. Derivatives of naphthoic acid and related structures have shown promise in this area.

A study on 3-hydroxy-2-naphthoic acid hydrazide derivatives found that several compounds exhibited significant antibacterial activity against Escherichia coli. researchgate.net Another investigation synthesized lanthanum complexes of various naphthoic acids, including 3-hydroxy-2-naphthoic acid, and found them to be potent antibacterial agents against E. coli. jetir.org

Furthermore, a series of 2-hydroxy-3-phenylsulfanylmethyl- creighton.edumalariaworld.org-naphthoquinones were synthesized and evaluated against a panel of Gram-negative bacteria. nih.gov These modifications resulted in 12 new naphthoquinone compounds with antimicrobial activity against strains of E. coli and Pseudomonas aeruginosa. nih.gov Some of these compounds also demonstrated the ability to inhibit and reduce the formation of bacterial biofilms, a key factor in persistent infections. nih.gov Phenolic acids such as gallic and ferulic acid have also shown significant activity against E. coli and P. aeruginosa by disrupting their cell membranes. mdpi.com

Table 2: Antibacterial Activity of Selected Naphthoic Acid and Naphthoquinone Derivatives

| Compound Class | Target Organism | Observed Activity |

|---|---|---|

| 3-Hydroxy-2-naphthoic acid hydrazide derivatives | Escherichia coli | Significant activity |

| Lanthanum complexes of 3-hydroxy-2-naphthoic acid | Escherichia coli | Potent activity |

| 2-Hydroxy-3-phenylsulfanylmethyl- creighton.edumalariaworld.org-naphthoquinones | Escherichia coli, Pseudomonas aeruginosa | Antimicrobial and anti-biofilm activity |

Antimalarial Investigations of Hydroxynaphthoic Acid Derivatives

Malaria remains a major global health issue, with drug resistance posing a constant threat to effective treatment. nih.gov This has spurred research into new antimalarial compounds, including derivatives of hydroxynaphthoic acid and similar structures.

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were synthesized and tested for in-vitro antimalarial activity against Plasmodium falciparum. malariaworld.orgnih.gov Ten of the synthesized derivatives displayed significant activity, with IC50 values ranging from 0.77 to 4.05 μg/mL. malariaworld.orgnih.gov The most potent compound in the series possessed an n-butyl substituted aminomethyl group. malariaworld.orgnih.gov These results suggest that active Mannich components of these derivatives are promising candidates for fighting malaria infections and overcoming multidrug resistance. malariaworld.orgnih.gov

Separately, research into polyhydroxybenzoic acids as potential antimalarial agents confirmed the critical importance of free phenolic groups for the antiplasmodial effect. nih.gov This finding is relevant to hydroxynaphthoic acid structures and supports their potential as scaffolds for future antimalarial drug development. nih.gov

Anticancer Research and Cytotoxicity Studies

Naphthoic acid derivatives have emerged as a promising class of compounds in the quest for novel anticancer agents. Their cytotoxic effects against various cancer cell lines have been the subject of numerous studies, revealing their potential to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Cancer Cell Line Proliferation by Naphthoic Acid Analogues

A significant body of research has demonstrated the ability of naphthoic acid analogues to inhibit the proliferation of a wide range of cancer cell lines. For instance, a series of naphthalene-substituted triazole spirodienones displayed potent antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 0.03 to 2.00 μM. nih.gov Similarly, cis-locked stilbenic compounds related to combretastatin, which incorporate a naphthoic acid moiety, have been synthesized and shown to possess cytotoxic effects. researchgate.net

Furthermore, studies on 1,4-naphthoquinone (B94277) derivatives, which share a structural resemblance to the naphthoic acid core, have also revealed significant anticancer activity. Many of these compounds exhibited toxicity against MCF-7 (breast cancer), HeLa, SNO (esophageal cancer), and DU145 (prostate cancer) human cancer cell lines, with low IC₅₀ values. researchgate.net The cytotoxic response of different cell lines to various oncology products is often evaluated using the MTT assay, a standard colorimetric method for measuring cellular proliferation. nih.gov

Table 1: Cytotoxic Activity of Naphthalene-Substituted Triazole Spirodienones

| Compound | MDA-MB-231 IC₅₀ (μM) | HeLa IC₅₀ (μM) | A549 IC₅₀ (μM) |

|---|---|---|---|

| 6a | 0.03 | 0.07 | 0.08 |

| Reference Compounds | |||

| Bendamustine | - | - | - |

| Vorinostat | - | - | - |

Data sourced from a study on naphthalene-substituted triazole spirodienones. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which naphthoic acid analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. The retinoid analogue 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN), for example, has been shown to induce apoptosis in both retinoid-sensitive and -resistant cancer cell lines. nih.gov This suggests a signaling pathway independent of traditional retinoid receptors. nih.gov

Further investigations into the apoptotic mechanisms of naphthoquinone derivatives have provided more detailed insights. For instance, certain 2-amino-1,4-naphthoquinone-benzamides were found to dose-dependently increase the percentage of sub-G1 cells, a hallmark of apoptosis. nih.gov Morphological changes characteristic of apoptosis, such as nuclear condensation and fragmentation, were also observed in cells treated with these compounds. nih.gov The apoptotic process is a well-studied form of programmed cell death, and its induction is a primary goal for many anticancer therapies. mdpi.com

Cell cycle analysis of cancer cells treated with phenolic acid derivatives, including those with a naphthoic acid-like structure, has shown an increase in the cell population in the G2/M phase, which is indicative of apoptosis. mdpi.com Many anticancer drugs function by blocking the cell cycle at specific checkpoints, thereby triggering apoptosis. researchgate.net

Role of Naphthoate Moieties in Natural Product Antitumor Antibiotics (e.g., Azinomycin B, Neocarzinostatin)

The naphthoate moiety is a crucial component of several potent natural product antitumor antibiotics, significantly contributing to their biological activity.

In the case of Azinomycin B , a complex natural product with notable antitumor activity, the naphthoate group plays a vital role in its mechanism of action. rsc.org It is believed that the naphthoate moiety facilitates a noncovalent association with DNA, which in turn enhances the efficiency of DNA alkylation by the reactive aziridine (B145994) and epoxide functionalities of the molecule. rsc.org Studies using various biophysical techniques have indicated a nonintercalative binding mode for the azinomycin naphthoate. nih.govacs.org The biosynthesis of the naphthoate fragment of azinomycin B has also been a subject of investigation, with studies successfully incorporating isotopically labeled intermediates into the producing organism. rsc.org

For Neocarzinostatin , another potent antitumor antibiotic, the naphthoic acid component serves a dual purpose. nih.gov Firstly, it aids in the binding of the neocarzinostatin chromophore to its apoprotein, which is responsible for protecting and delivering the drug to its DNA target. nih.gov Secondly, the naphthoate moiety intercalates into the DNA, positioning the chromophore in the minor groove for optimal activity. nih.gov The biosynthesis of the naphthoic acid moiety in neocarzinostatin is carried out by a unique iterative type I polyketide synthase (PKS). nih.govwikipedia.org

Exploration of Antidepressant-like Effects and Neuromodulation

While the primary focus of research on this compound and its analogues has been on their anticancer properties, some studies have begun to explore their potential in other therapeutic areas, including neuromodulation. For instance, ferulic acid, a phenolic acid with structural similarities to some naphthoic acid derivatives, has reported neuroprotective effects and is being investigated for its potential in conditions like Alzheimer's disease. mdpi.com This opens up the possibility that naphthoic acid derivatives could also possess neuromodulatory properties worthy of investigation. However, direct research on the antidepressant-like effects of this compound is still in its nascent stages.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in the development of new therapeutic agents. Structure-activity relationship (SAR) studies on naphthoic acid and naphthoquinone analogues have provided valuable insights into the key structural features required for their pharmacological effects.

Impact of Substituent Modifications on Biological Activity and Potency

The biological activity of naphthoic acid and its analogues can be significantly influenced by the nature and position of substituents on the naphthalene ring system. ajpchem.orgresearchgate.net Computational studies have been employed to assess how different substituents affect the physicochemical properties and, consequently, the reactivity and biological activity of these compounds. ajpchem.orgresearchgate.net

For example, in a series of 1,4-naphthoquinone analogues, the presence of a fluoro substituent at the C-8 position and hydroxyl groups at the C-2 and C-5 positions was found to play a crucial role in their toxicity against cancer cell lines. researchgate.net Another study on naphthoquinone analogues revealed that the introduction of a chlorine substituent at the C-2 position significantly increased larvicidal activity against Aedes aegypti, whereas 2-hydroxy and 2-methoxy groups were less effective. nih.gov

SAR studies on ortho- and para-naphthoquinone derivatives as STAT3 inhibitors showed that ortho-naphthoquinones with a phenolic hydroxyl group had greater antiproliferative activity. researchgate.net These findings underscore the importance of specific substituent patterns in determining the biological potency of these compounds. The coupling of aromatic fragments and the introduction of various functional groups are common strategies used to explore these structure-activity relationships and optimize the therapeutic potential of lead compounds. mdpi.com

Table 2: Impact of Substituents on the Cytotoxicity of 7-methyljuglone (B1678795) Derivatives

| Compound | Feature | HeLa IC₅₀ (μM) | DU145 IC₅₀ (μM) |

|---|---|---|---|

| 19 | Fluoro at C-8, Hydroxyl at C-2 & C-5 | 5.3 | 6.8 |

| 5 | - | 10.1 | 9.3 |

Data highlights the enhanced toxicity with specific substitutions. researchgate.net

Role of the Naphthoate Moiety in Molecular Recognition and Binding

The naphthalene framework, a bicyclic aromatic system, is a prominent scaffold in medicinal chemistry, recognized for its role in the molecular architecture of numerous therapeutic agents. epa.gov Its rigid and planar structure provides a defined orientation for substituent groups, facilitating specific interactions with biological targets. In the context of drug design, the naphthoate moiety, which combines the naphthalene core with a carboxylic acid or ester function, is instrumental in molecular recognition and binding. This is exemplified in studies of 3,5-dihydroxy-2-naphthoic acid (DHNA), a close analogue of this compound.

Research into the derivatives of gossypol, a natural phenolic aldehyde, has highlighted the potential of naphthalene-based compounds as selective inhibitors of lactate dehydrogenase (LDH) enzymes. frontiersin.org Specifically, 3,5-dihydroxy-2-naphthoic acid (DHNA) has been identified as a lead compound for designing drugs targeting the LDH of Babesia microti (BmLDH), a parasite responsible for human babesiosis. frontiersin.org Molecular docking studies have elucidated the critical interactions between the naphthoate moiety of DHNA and the active site of BmLDH. frontiersin.org

The binding of DHNA to BmLDH is characterized by a network of hydrogen bonds and hydrophobic interactions. frontiersin.org The dihydroxy-substituted naphthalene ring and the carboxylic acid group are key features that govern its binding affinity and selectivity. These interactions are crucial for the stable association of the ligand with the enzyme's active site, thereby inhibiting its catalytic function. frontiersin.org